molecular formula C24H21NO3 B3266122 Tris(4-acetylphenyl)amine CAS No. 4181-21-9

Tris(4-acetylphenyl)amine

Cat. No.: B3266122
CAS No.: 4181-21-9
M. Wt: 371.4 g/mol
InChI Key: HMBWJXBLKJUNEP-UHFFFAOYSA-N
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Description

Tris(4-acetylphenyl)amine is an organic compound characterized by three acetylphenyl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-acetylphenyl)amine typically involves the reaction of triphenylamine with acetyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions with ice-water cooling to control the reaction temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Tris(4-acetylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Tris(4-acetylphenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(4-acetylphenyl)amine involves its interaction with various molecular targets and pathways. The compound’s acetyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. Additionally, the central nitrogen atom can act as a coordination site for metal ions, further modulating its chemical behavior .

Comparison with Similar Compounds

Uniqueness: Tris(4-acetylphenyl)amine stands out due to its acetyl functional groups, which impart unique chemical reactivity and potential for diverse applications in materials science and organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

1-[4-(4-acetyl-N-(4-acetylphenyl)anilino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-16(26)19-4-10-22(11-5-19)25(23-12-6-20(7-13-23)17(2)27)24-14-8-21(9-15-24)18(3)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBWJXBLKJUNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301087
Record name 4,4′,4′′-Triacetyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4181-21-9
Record name 4,4′,4′′-Triacetyltriphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4181-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-Triacetyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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